2-(5-fluoro-1H-indol-1-yl)ethan-1-ol
Overview
Description
2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features a fluorine atom at the 5-position of the indole ring, as well as a hydroxyl group attached to an ethyl chain at the 1-position of the indole ring. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol typically involves the following steps:
Indole Formation: The starting material is often an indole or a substituted indole, which undergoes halogenation to introduce the fluorine atom at the 5-position.
Substitution Reaction: The fluorinated indole is then subjected to a nucleophilic substitution reaction with ethylene oxide to introduce the hydroxyl group.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and specific solvents may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other groups, and the hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: 2-(5-fluoro-1H-indol-1-yl)ethanone, 2-(5-fluoro-1H-indol-1-yl)ethanoic acid.
Reduction Products: 2-(5-hydroxy-1H-indol-1-yl)ethan-1-ol, 2-(5-fluoro-1H-indol-1-yl)ethane.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in studies related to enzyme inhibition, receptor binding, and signal transduction.
Medicine: The compound's potential antiviral, anti-inflammatory, and anticancer properties make it a candidate for drug development.
Industry: It can be used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol is similar to other indole derivatives, such as 2-(5-hydroxy-1H-indol-1-yl)ethan-1-ol and 2-(5-methoxy-1H-indol-1-yl)ethan-1-ol. These compounds differ in the substituents on the indole ring, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound may enhance its binding affinity to certain receptors or enzymes compared to its non-fluorinated counterparts.
Comparison with Similar Compounds
2-(5-hydroxy-1H-indol-1-yl)ethan-1-ol
2-(5-methoxy-1H-indol-1-yl)ethan-1-ol
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
2-(5-bromo-1H-indol-1-yl)ethan-1-ol
This comprehensive overview provides a detailed understanding of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(5-fluoroindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVGBMDUOUPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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